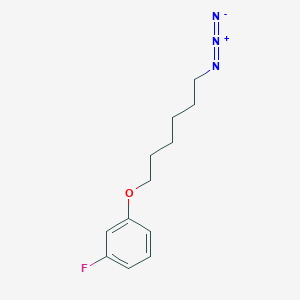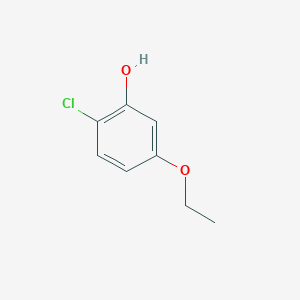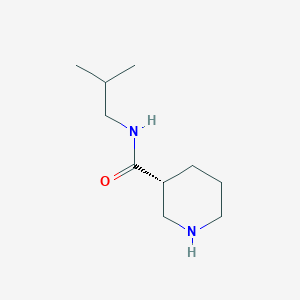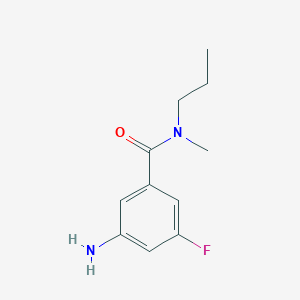
1-((6-Azidohexyl)oxy)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Azidohexyl)oxy)-3-fluorobenzene is an organic compound that features both azide and fluorobenzene functional groups. The azide group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The fluorobenzene moiety adds unique properties such as increased stability and potential for specific interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Azidohexyl)oxy)-3-fluorobenzene typically involves a multi-step process. One common method starts with the preparation of 6-azidohexanol, which is then reacted with 3-fluorobenzene under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.
Chemical Reactions Analysis
Types of Reactions
1-((6-Azidohexyl)oxy)-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles
Reduction Reactions: The azide group can be reduced to an amine using reagents such as triphenylphosphine (PPh3) in the presence of water.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Major Products
Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
1-((6-Azidohexyl)oxy)-3-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((6-Azidohexyl)oxy)-3-fluorobenzene largely depends on the specific application. In bioconjugation, the azide group reacts with alkyne-functionalized molecules via CuAAC to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-((6-Azidohexyl)oxy)benzene: Similar structure but lacks the fluorine atom, which may affect its reactivity and stability.
6-Azidohexanol: A precursor in the synthesis of 1-((6-Azidohexyl)oxy)-3-fluorobenzene, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both azide and fluorobenzene groups. The azide group provides high reactivity, while the fluorobenzene moiety offers increased stability and potential for specific interactions in biological systems. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16FN3O |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
1-(6-azidohexoxy)-3-fluorobenzene |
InChI |
InChI=1S/C12H16FN3O/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14/h5-7,10H,1-4,8-9H2 |
InChI Key |
JWIBPFIYHGZXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)



![2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091226.png)
![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)

![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)

![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)



